molecular formula C7H10Cl2 B14486338 Cycloheptene, 1,2-dichloro- CAS No. 64997-10-0

Cycloheptene, 1,2-dichloro-

Cat. No.: B14486338
CAS No.: 64997-10-0
M. Wt: 165.06 g/mol
InChI Key: YWTYLGXZMFRHLF-UHFFFAOYSA-N
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Description

Cycloheptene, 1,2-dichloro- is an organic compound that belongs to the class of cycloalkenes It is characterized by a seven-membered ring structure with two chlorine atoms attached at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptene, 1,2-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the cycloheptene ring. The reaction is usually carried out under controlled conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of cycloheptene, 1,2-dichloro- may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cycloheptene, 1,2-dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Addition Reactions: Electrophiles like hydrogen halides or halogens are used.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include cycloheptene derivatives with various functional groups.

    Addition Reactions: Products are typically halogenated cycloheptanes.

    Oxidation and Reduction Reactions: Products can range from cycloheptanones to cycloheptanols.

Scientific Research Applications

Cycloheptene, 1,2-dichloro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptene, 1,2-dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the double bond in the cycloheptene ring can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 1,2-dichloro-: A six-membered ring analog with similar reactivity.

    Cyclooctene, 1,2-dichloro-: An eight-membered ring analog with different steric properties.

    Cyclopentene, 1,2-dichloro-: A five-membered ring analog with distinct chemical behavior.

Uniqueness

Cycloheptene, 1,2-dichloro- is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various applications.

Properties

CAS No.

64997-10-0

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

1,2-dichlorocycloheptene

InChI

InChI=1S/C7H10Cl2/c8-6-4-2-1-3-5-7(6)9/h1-5H2

InChI Key

YWTYLGXZMFRHLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)Cl)Cl

Origin of Product

United States

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